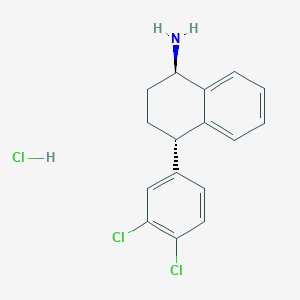

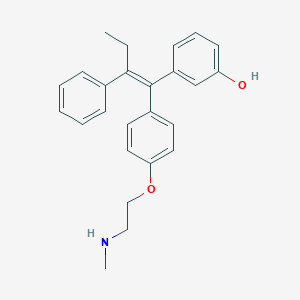

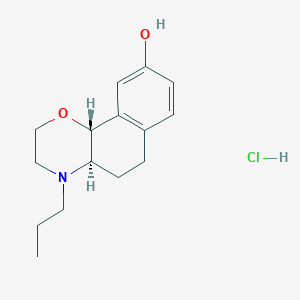

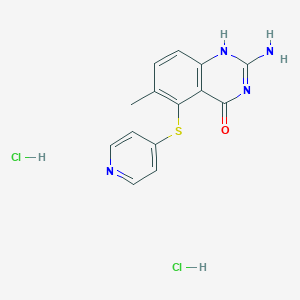

![molecular formula C15H13F2NO4 B023523 (S)-9,10-Difluoro-3-metil-7-oxo-3,7-dihidro-2H-[1,4]oxazino[2,3,4-ij]quinolina-6-carboxilato de etilo CAS No. 106939-34-8](/img/structure/B23523.png)

(S)-9,10-Difluoro-3-metil-7-oxo-3,7-dihidro-2H-[1,4]oxazino[2,3,4-ij]quinolina-6-carboxilato de etilo

Descripción general

Descripción

(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate, also known as (S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate, is a useful research compound. Its molecular formula is C15H13F2NO4 and its molecular weight is 309.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Mejora Farmacéutica

El éster ácido de levofloxacino se ha utilizado para crear sistemas eutécticos profundos con ácidos grasos como el ácido cáprico y el ácido geránico. Estos sistemas mejoran las propiedades farmacéuticas de la levofloxacina, como su solubilidad y actividad antibacteriana . La combinación con ácido geránico, en particular, ha mostrado una mejora de tres veces en la solubilidad en comparación con las soluciones acuosas .

Actividad Antibacteriana

Las nuevas formulaciones de éster ácido de levofloxacina con ácidos grasos han demostrado efectos sinérgicos contra una gama de bacterias Gram-negativas, incluyendo cepas sensibles y resistentes a la levofloxacina . Esto indica una estrategia potencial para combatir la resistencia antimicrobiana.

Prevención de la Quelación

El éster ácido de levofloxacino se ha formulado en profármacos de éster para prevenir la formación de quelatos con iones metálicos como el aluminio. Esto es particularmente importante para prevenir la disminución de la biodisponibilidad cuando la levofloxacina se administra con antiácidos .

Mejora de la Biodisponibilidad

Los profármacos de éster del éster ácido de levofloxacina, como el éster cilexetil y el éster medoxomil, se han sintetizado para mejorar la lipofilia y, en consecuencia, la biodisponibilidad de la levofloxacina. Estos profármacos son químicamente estables y pueden liberar levofloxacina en sistemas biológicos .

Estabilidad Química

La estabilidad química de los profármacos de éster ácido de levofloxacina ha sido un foco de investigación, asegurando que el fármaco activo se libere a la tasa y ubicación deseadas dentro del cuerpo. Esta estabilidad es crucial para mantener la eficacia del fármaco .

Estabilidad Enzimática

Si bien los profármacos de éster son químicamente estables, su estabilidad enzimática también es un factor crítico. Los estudios han demostrado que estos profármacos pueden convertirse enzimáticamente de nuevo a levofloxacina en especímenes biológicos, lo cual es esencial para su función como profármacos .

Solubilización para la Actividad Antibacteriana

Se ha demostrado que la solubilización del éster ácido de levofloxacina en sistemas eutécticos profundos mejora su actividad antibacteriana. Este enfoque podría conducir a tratamientos más efectivos para las infecciones bacterianas .

Aplicaciones Farmacéuticas Verdes

El uso de éster ácido de levofloxacina junto con ácidos grasos para formar sistemas eutécticos profundos se considera una estrategia farmacéutica verde e innovadora. No solo mejora las propiedades del fármaco, sino que también se alinea con las prácticas sostenibles

Mecanismo De Acción

Target of Action

Levofloxacin, the active form of Levofloxacin Acid Ester, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Levofloxacin exerts its antimicrobial activity by inhibiting the supercoiling activity of DNA gyrase and topoisomerase IV . This inhibition disrupts the bacterial DNA replication process, leading to the death of the bacteria .

Biochemical Pathways

It is known that the inhibition of dna gyrase and topoisomerase iv disrupts the bacterial dna replication process, leading to bacterial cell death .

Pharmacokinetics

Levofloxacin exhibits excellent pharmacokinetic properties. It is described by a linear 2-compartment open model with first-order elimination . The bioavailability of oral Levofloxacin approaches 100% and is little affected by the administration with food . Levofloxacin is widely distributed throughout the body, with a mean volume of distribution of 1.1 L/kg, and penetrates well into most body tissues and fluids . Approximately 80% of Levofloxacin is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion .

Result of Action

The primary result of Levofloxacin’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This makes it effective in treating a wide range of infections caused by susceptible bacteria, including infections of the upper respiratory tract, skin and skin structures, urinary tract, and prostate .

Action Environment

The action of Levofloxacin can be influenced by various environmental factors. For instance, the presence of certain fatty acids can enhance the pharmaceutical properties and the antibacterial activity of Levofloxacin . Furthermore, the polymorphism of Levofloxacin can affect its stability and solubility . Therefore, the environment in which Levofloxacin is administered can significantly influence its action, efficacy, and stability.

Propiedades

IUPAC Name |

ethyl (2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO4/c1-3-21-15(20)9-5-18-7(2)6-22-14-11(17)10(16)4-8(12(14)18)13(9)19/h4-5,7H,3,6H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSXJUSNOOBBOP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3F)F)C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CN2[C@H](COC3=C2C(=CC(=C3F)F)C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356837 | |

| Record name | Ethyl (3S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106939-34-8 | |

| Record name | Ethyl (3S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106939-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-9,10-Difluoro-2,3-dihidro-3-metil-7-oxo-7H-pyrido(1,2,3-de)-1,4-benzoxacine-6-carboxilic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106939348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (3S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl (3S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.